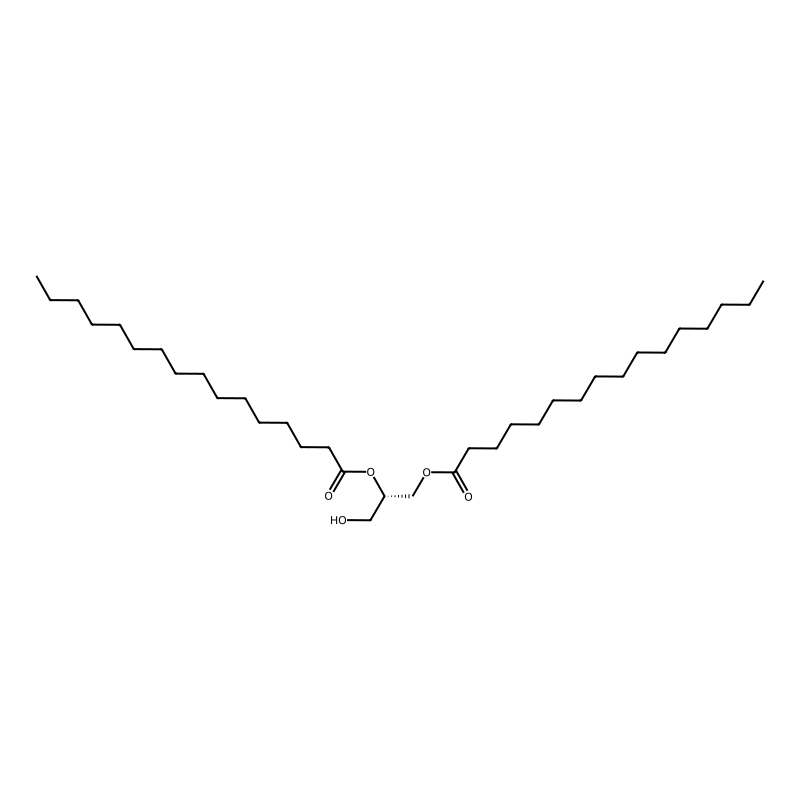

1,2-Dipalmitoyl-sn-glycerol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

1,2-Dipalmitoyl-sn-glycerol (CAS 30334-71-5) is a saturated diacylglycerol (DAG) featuring two 16-carbon palmitic acid chains at the sn-1 and sn-2 positions of the glycerol backbone. In industrial and laboratory procurement, it is primarily sourced as a rigid structural lipid for solid lipid nanoparticles (SLNs), a critical precursor for the synthesis of saturated phospholipids like DPPC, and a non-activating structural analog in cellular signaling assays. Unlike unsaturated diacylglycerols, 1,2-DPG exhibits a high phase transition temperature, requiring elevated temperatures for aqueous hydration and formulation[2]. Furthermore, its precise sn-1,2 stereochemistry is highly sensitive to environmental conditions, making strict storage and handling protocols mandatory to prevent spontaneous acyl migration to the thermodynamically stable, but biologically and synthetically inactive, 1,3-isomer [1].

Substituting 1,2-DPG with generic diacylglycerols or its isomers severely compromises downstream synthesis and formulation integrity. If the 1,3-dipalmitoyl-sn-glycerol isomer is used or allowed to form via acyl migration, it cannot serve as a substrate for stereospecific enzymatic or chemical conversions into 1,2-diacyl phospholipids like DPPC [1]. Furthermore, substituting 1,2-DPG with unsaturated DAGs such as 1,2-diolein (DOG) drastically alters both physical and biological performance. Unsaturated DAGs are fluid at room temperature and act as potent activators of Protein Kinase C (PKC), whereas the saturated C16:0 chains of 1,2-DPG render it a solid at room temperature and a weak, highly ineffective PKC activator [2]. Consequently, buyers must procure high-purity 1,2-DPG specifically when high-temperature membrane rigidity and signaling-inert structural properties are required.

Acyl Migration Kinetics and Isomeric Stability

The stereochemical integrity of 1,2-DPG is highly dependent on handling conditions due to spontaneous acyl migration to 1,3-DPG. In a pH 7.0 phosphate buffer at 62°C, 1,2-DPG isomerizes with a half-life (t1/2) of just 1–2 hours, eventually reaching a thermodynamic equilibrium of 56% 1,3-DPG and 44% 1,2-DPG [1]. In contrast, non-polar aprotic storage at -20°C arrests this migration.

| Evidence Dimension | Isomerization half-life to 1,3-DPG |

| Target Compound Data | t1/2 = 1-2 hours; 56% equilibrium conversion |

| Comparator Or Baseline | Cold non-polar storage (Stable / No migration) |

| Quantified Difference | Rapid conversion in warm aqueous conditions vs. complete stability in cold non-polar conditions |

| Conditions | Aqueous buffer (pH 7.0) at 62°C vs. non-polar solvent at -20°C |

Procurement teams must ensure cold-chain logistics and non-polar storage to prevent the loss of the synthetically essential 1,2-isomer.

Phase Transition and Membrane Rigidity

The saturated C16:0 acyl chains of 1,2-DPG dictate a high phase transition temperature, requiring elevated temperatures to reach a fluid lamellar phase, whereas unsaturated DAGs like 1,2-diolein remain liquid at room temperature [1]. Consequently, lipid film hydration and extrusion processes for 1,2-DPG-containing vesicles must be conducted at temperatures well above 60°C to ensure complete vesicle formation.

| Evidence Dimension | Phase transition to fluid lamellar phase |

| Target Compound Data | Requires >60°C for fluid lamellar phase |

| Comparator Or Baseline | 1,2-Diolein (Fluid at <20°C) |

| Quantified Difference | >40°C higher transition requirement for 1,2-DPG |

| Conditions | Aqueous lipid dispersion and hydration |

Formulators must select 1,2-DPG when rigid, gel-phase lipid domains are required, and must equip their processes with high-temperature hydration capabilities.

Biological Inertness in PKC Activation Assays

While short-chain or unsaturated DAGs (e.g., 1,2-diolein) are potent endogenous activators of Protein Kinase C (PKC) that induce cellular hyperplasia, 1,2-DPG is biologically inert in these pathways. At concentrations up to 10 µg/mL, 1,2-DPG fails to alter cell proliferation or DNA synthesis in human dermal fibroblasts, whereas active DAGs trigger significant PKC-mediated growth responses[1].

| Evidence Dimension | PKC-mediated cell proliferation (DNA synthesis) |

| Target Compound Data | No alteration at 10 µg/mL |

| Comparator Or Baseline | 1,2-Diolein / Active DAGs (Potent activation and hyperplasia) |

| Quantified Difference | Complete lack of PKC activation for 1,2-DPG |

| Conditions | In vitro human dermal fibroblast assay |

1,2-DPG is the preferred procurement choice when a structural DAG backbone is needed without triggering off-target PKC signaling cascades.

Membrane Dehydration and Complex Formation with DPPC

When incorporated into DPPC bilayers, 1,2-DPG significantly alters membrane packing compared to pure DPPC. In the gel phase, 1,2-DPG forms specific stoichiometric complexes with DPPC at 55:45 and 1:2 molar ratios, inducing a ripple structure and measurable dehydration of the lipid-water interface that pure DPPC does not exhibit[1].

| Evidence Dimension | Lipid-water interface hydration and phase behavior |

| Target Compound Data | Forms 55:45 and 1:2 complexes with DPPC, inducing dehydration |

| Comparator Or Baseline | Pure DPPC bilayers (Standard hydration and packing) |

| Quantified Difference | Distinct stoichiometric complexation and interfacial dehydration |

| Conditions | Aqueous dispersions analyzed by X-ray diffraction and FTIR at 20–90°C |

Formulators designing mixed-lipid delivery systems must account for 1,2-DPG's specific ability to dehydrate the membrane interface and alter vesicle packing.

Precursor for Stereospecific Phospholipid Synthesis

1,2-DPG is the essential starting material for synthesizing saturated phospholipids such as DPPC and DPPE. Because the downstream biological utility of these phospholipids relies entirely on the sn-1,2 configuration, high-purity 1,2-DPG must be procured and processed under strict temperature and solvent controls to prevent acyl migration to the inactive 1,3-isomer [1].

High-Tm Solid Lipid Nanoparticles (SLNs)

Due to its saturated C16:0 chains and high phase transition temperature, 1,2-DPG is utilized as a core structural lipid in solid lipid nanoparticles and rigid liposomes. It is specifically selected over unsaturated DAGs when the formulation requires solid, gel-phase domains at physiological temperatures to control the release kinetics of encapsulated hydrophobic drugs[2].

Negative Control in PKC Signaling Research

In cellular assays evaluating diacylglycerol-mediated Protein Kinase C (PKC) activation, 1,2-DPG serves as a critical structural analog and negative control. Because its saturated chains prevent effective PKC binding and subsequent cell proliferation, researchers procure 1,2-DPG to differentiate between lipid structural effects and active DAG signaling induced by unsaturated variants [3].

References

- [1] Kodali et al., 'Acyl migration in 1,2-dipalmitoyl-sn-glycerol.' Chem Phys Lipids. 1990.

- [2] Ortiz et al., 'The phase behavior of mixed aqueous dispersions of dipalmitoyl derivatives of phosphatidylcholine and diacylglycerol.' Biophys J. 1992.

- [3] Cosmetic Ingredient Review, 'Safety Assessment of Glyceryl Diesters as Used in Cosmetics.' 2022.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Other CAS

30334-71-5

Wikipedia

Use Classification

Dates

Explore Compound Types